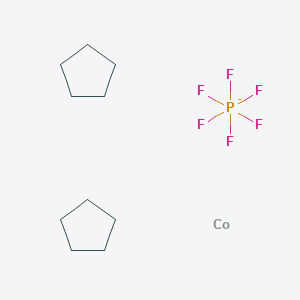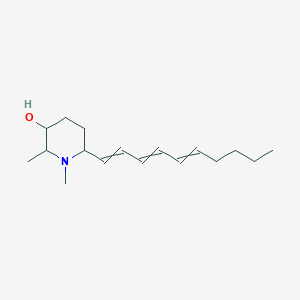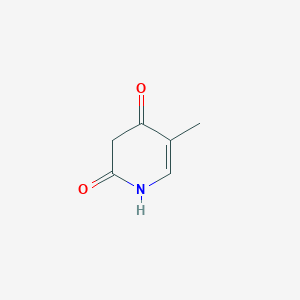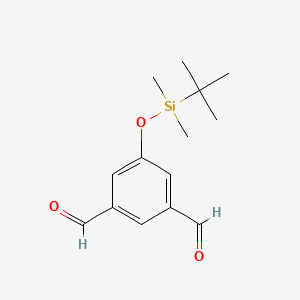
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde is an organic compound with the molecular formula C14H20O3Si. It is characterized by the presence of a tert-butyldimethylsilyloxy group attached to an isophthalaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyldimethylsilyloxy) isophthalaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl-protected aldehyde.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar protection strategies. The scalability of the reaction depends on the availability of starting materials and the efficiency of the protection reaction.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl-protected hydroxyl group can be deprotected using fluoride sources such as tetrabutylammonium fluoride (TBAF), leading to the formation of the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Deprotection: Tetrabutylammonium fluoride (TBAF)
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding primary alcohols
Deprotection: Free hydroxyl group
Scientific Research Applications
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group in the modification of biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Tert-butyldimethylsilyloxy) isophthalaldehyde is primarily related to its ability to undergo various chemical transformations. The tert-butyldimethylsilyloxy group serves as a protecting group, allowing selective reactions at other functional sites. The aldehyde groups can participate in nucleophilic addition reactions, forming intermediates that can be further manipulated.
Comparison with Similar Compounds
Similar Compounds
5-(Tert-butyldimethylsilyloxy)benzaldehyde: Similar structure but with a single aldehyde group.
5-(Tert-butyldimethylsilyloxy)phthalaldehyde: Similar structure but with different positioning of the aldehyde groups.
Uniqueness
5-(Tert-butyldimethylsilyloxy) isophthalaldehyde is unique due to the presence of two aldehyde groups and the silyl-protected hydroxyl group, which provides versatility in synthetic applications. Its ability to undergo selective reactions makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H20O3Si |
|---|---|
Molecular Weight |
264.39 g/mol |
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C14H20O3Si/c1-14(2,3)18(4,5)17-13-7-11(9-15)6-12(8-13)10-16/h6-10H,1-5H3 |
InChI Key |
ILJMJUMYZGUEJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


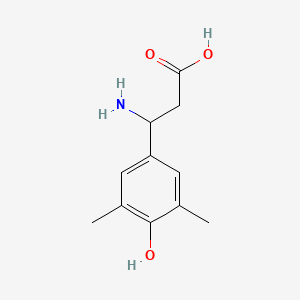
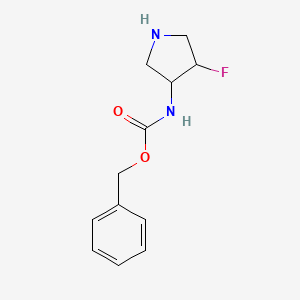

![cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]ethyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B12442403.png)

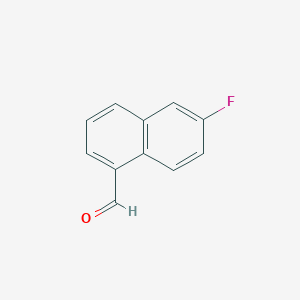
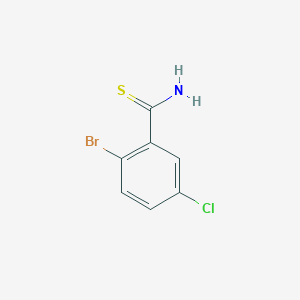

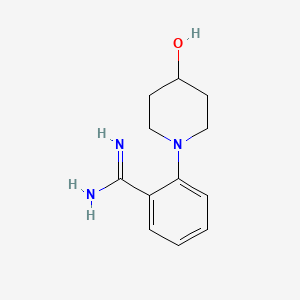
![[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12442452.png)
![6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride](/img/structure/B12442459.png)
